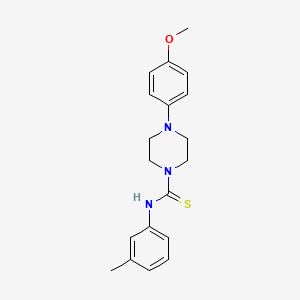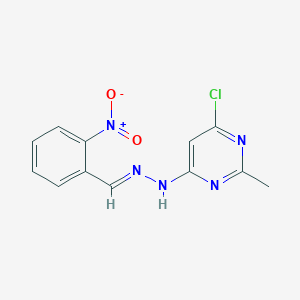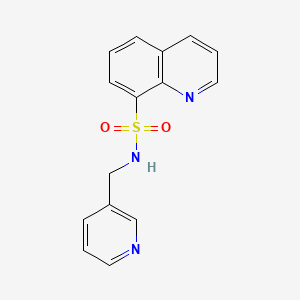![molecular formula C19H21NOS B5881049 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as MBOP-CPT, is a chemical compound that has recently gained attention in the scientific community for its potential use in various fields.
Mécanisme D'action
The mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its potential use in the development of new cancer drugs. Its ability to induce apoptosis in cancer cells and inhibit the growth of drug-resistant cancer cells makes it a promising candidate for further research. However, one limitation of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One area of research could focus on the development of new cancer drugs based on 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Additionally, further research could be conducted to better understand the mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and its potential use in the treatment of neurodegenerative diseases. Finally, research could be conducted to improve the solubility of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, making it more useful in certain experiments.
Méthodes De Synthèse
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl alcohol with thionyl chloride to produce 4-methylbenzyl chloride. This intermediate product is then reacted with 2-hydroxyphenyl isothiocyanate to produce 2-[(4-methylbenzyl)oxy]phenyl isothiocyanate. Finally, this compound is reacted with pyrrolidine to produce 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Applications De Recherche Scientifique
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been studied for its potential use in various fields, including cancer research and drug development. Studies have shown that 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of drug-resistant cancer cells.
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-8-10-16(11-9-15)14-21-18-7-3-2-6-17(18)19(22)20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAJNKEWXAYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
